![molecular formula C23H28BrN3O2S B2573835 (E)-N-(4-(4-ethoxyphenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 351859-49-9](/img/structure/B2573835.png)
(E)-N-(4-(4-ethoxyphenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)aniline hydrobromide
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Description
(E)-N-(4-(4-ethoxyphenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a useful research compound. Its molecular formula is C23H28BrN3O2S and its molecular weight is 490.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-(4-ethoxyphenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)aniline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-(4-ethoxyphenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)aniline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiazoles and Their Fused Derivatives A study focused on synthesizing thiazoles and their fused derivatives, evaluating their antimicrobial activities against bacterial and fungal isolates. The synthesized products showed promising antimicrobial properties, providing insights into potential applications in combating infections (Wardkhan et al., 2008).
Antimicrobial Agent Design
Designing Triazole Derivatives Research was conducted to synthesize new 1,2,4-triazole derivatives containing a morpholine moiety, aiming to create effective antimicrobial agents. The study reported the antimicrobial activities of the newly synthesized compounds, indicating their potential as antimicrobial agents (Sahin et al., 2012).
Corrosion Inhibition and Material Protection
Corrosion Inhibition by Schiff Base A Schiff base compound was synthesized and its effectiveness as a corrosion inhibitor for mild steel in acidic environments was examined. The study found that the compound was an efficient corrosion inhibitor, opening avenues for its application in protecting materials against corrosion (Daoud et al., 2014).
Inhibition of Chalcopyrite Oxidation This study focused on the inhibition of chalcopyrite oxidation in acidic solutions. The research examined the effects of various compounds, including thiazole derivatives, and found that they were effective inhibitors, providing insights into methods for protecting chalcopyrite from oxidation in industrial processes (Chirita et al., 2020).
properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-(2-morpholin-4-ylethyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S.BrH/c1-2-28-21-10-8-19(9-11-21)22-18-29-23(24-20-6-4-3-5-7-20)26(22)13-12-25-14-16-27-17-15-25;/h3-11,18H,2,12-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEGNZSRHAKWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCN4CCOCC4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(4-ethoxyphenyl)-3-(2-morpholinoethyl)thiazol-2(3H)-ylidene)aniline hydrobromide |
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